1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride

Description

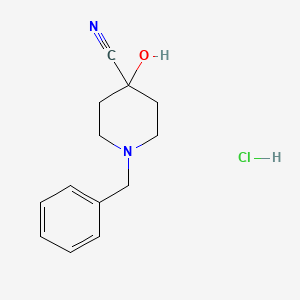

1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride (CAS: 71617-20-4) is a piperidine derivative characterized by a benzyl group at the 1-position, a cyano group, and a hydroxyl group at the 4-position of the piperidine ring. It is commonly available at 95–98% purity and is used as an intermediate in organic synthesis and pharmaceutical research . The hydrochloride salt enhances its stability and solubility in polar solvents. Its molecular formula is C₁₃H₁₇ClN₂O, with a molecular weight of 260.74 g/mol. The hydroxyl and cyano groups contribute to its reactivity in nucleophilic and hydrogen-bonding interactions, making it valuable for constructing complex heterocycles .

Properties

IUPAC Name |

1-benzyl-4-hydroxypiperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;/h1-5,16H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCODNKBFLYVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221861 | |

| Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71617-20-4 | |

| Record name | 4-Piperidinecarbonitrile, 4-hydroxy-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71617-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071617204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrochloric Acid Reflux Method

- Starting Material: 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride (or related intermediate)

- Reagents: Concentrated hydrochloric acid (37%), water

- Conditions: Reflux for 16 hours

- Procedure: A mixture of the cyano-hydroxypiperidine hydrochloride and concentrated HCl is heated under reflux. After cooling, the product precipitates as a white waxy solid, which is filtered and washed with isopropanol.

- Yield: Approximately 96%

- Notes: This method is straightforward and yields a high purity product without requiring further purification steps.

Base-Catalyzed Cyanation of 1-Benzyl-4-piperidone

- Starting Material: 1-Benzyl-4-piperidone

- Reagents: Hydrocyanic acid (prussic acid), base catalyst (alkaline catalyst), aniline, glacial acetic acid

- Conditions: Initial reaction at 0–15 °C, followed by reflux; crystallization at 0–15 °C

- Procedure: Hydrocyanic acid is added to 1-benzyl-4-piperidone under base catalysis at low temperature. The reaction mixture is then refluxed. Aniline is added under reflux, followed by cooling and crystallization with glacial acetic acid. The solid intermediate is filtered and washed.

- Subsequent Steps: The intermediate is treated with concentrated sulfuric acid at 20–50 °C for 40–90 hours, then neutralized and crystallized to yield a white powder. Finally, this powder is refluxed with concentrated hydrochloric acid for 5–20 hours, cooled, and crystallized to obtain the hydrochloride salt.

- Advantages: This method avoids large amounts of organic solvents, reduces environmental pollution, and improves yield and cost efficiency.

- Yield and Purity: High yields with white crystalline product obtained after final crystallization.

- References: Patent CN102442937A details this optimized three-step process with precise molar ratios and temperature controls.

Cyanogen Bromide Reaction (Literature Mention)

- Starting Material: 1-Benzylpiperidine

- Reagents: Cyanogen bromide

- Procedure: Reaction with cyanogen bromide introduces the cyano group, followed by hydrolysis to form the hydroxyl group.

- Notes: This method is less detailed in the literature but is a known approach for introducing cyano and hydroxyl functionalities on piperidine rings.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The base-catalyzed cyanation method with subsequent acid hydrolysis is notable for its environmental benefits, avoiding large volumes of organic solvents such as dichloromethane and isopropanol, which are common in other synthetic routes.

- Reaction times and temperatures are critical for maximizing yield and purity. For example, sulfuric acid treatment at 20–50 °C for 40–90 hours ensures complete conversion of the cyano intermediate to the carbamoyl derivative before hydrochloric acid reflux to form the hydrochloride salt.

- The hydrochloric acid reflux method is a reliable final step to obtain the hydrochloride salt with high purity and yield, suitable for scale-up.

- The use of aniline in the base-catalyzed method introduces an additional substituent, which may be relevant for derivatives but can be omitted or modified depending on the target compound.

Chemical Reactions Analysis

1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride has several notable applications across different scientific domains:

Pharmacology

- Antitumor Activity : Research indicates that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential use in cancer therapy. Preliminary studies have shown significant inhibition of tumor growth in vitro.

Neuropharmacology

- Neuroprotective Effects : Studies have demonstrated that the compound may reduce neuronal cell death under oxidative stress conditions, indicating its potential for treating neurodegenerative disorders.

Analgesic Properties

- Pain Relief : Evidence supports its effectiveness as an analgesic, providing pain relief comparable to standard analgesics in animal models.

Biochemical Research

- Enzyme Inhibition : The compound has been utilized in biochemical assays to study enzyme inhibition mechanisms, contributing to our understanding of metabolic pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antitumor effects | Significant inhibition of tumor growth in vitro. |

| Study B | Assess neuroprotective properties | Reduced neuronal cell death in models of oxidative stress. |

| Study C | Investigate analgesic effects | Effective pain relief in animal models comparable to standard analgesics. |

A notable study published in a peer-reviewed journal highlighted the ability of this compound to inhibit pathways involved in cancer cell proliferation. The research utilized various cancer cell lines, demonstrating decreased viability and increased apoptosis markers following treatment with the compound.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings:

Polarity and Solubility: The hydroxyl group in 1-benzyl-4-cyano-4-hydroxypiperidine HCl increases its water solubility compared to the phenyl (lipophilic) or chloro (moderately polar) analogs .

Reactivity: The cyano group in the 4-position facilitates nucleophilic additions, while the hydroxyl group enables hydrogen bonding, distinguishing it from 1-benzyl-4-chloropiperidine HCl, which is more reactive in SN2 reactions .

Pharmaceutical Relevance: 1-Benzyl-4-cyano-4-phenylpiperidine HCl is structurally closer to opioid intermediates (e.g., tapentadol derivatives in ), whereas the hydroxyl variant may serve as a precursor for CNS-targeting molecules due to its polar profile .

Biological Activity

1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique piperidine structure, has been studied for its potential therapeutic applications, including its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 250.74 g/mol. The compound features a piperidine ring substituted with a benzyl group and a cyano group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The hydroxyl group on the piperidine ring enhances its binding affinity to various biological targets, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Receptor Interaction : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal signaling.

- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes related to metabolic pathways, thereby altering cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential use in cancer therapy.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, which may be beneficial in treating neurodegenerative disorders.

- Analgesic Properties : There is evidence supporting its use as an analgesic, providing pain relief through central mechanisms.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antitumor effects | Showed significant inhibition of tumor growth in vitro. |

| Study B | Assess neuroprotective properties | Demonstrated reduced neuronal cell death in models of oxidative stress. |

| Study C | Investigate analgesic effects | Indicated effective pain relief in animal models comparable to standard analgesics. |

Notable Research

One significant study published in a peer-reviewed journal highlighted the compound's ability to inhibit specific pathways involved in cancer cell proliferation. The research utilized various cancer cell lines and demonstrated that treatment with this compound resulted in decreased viability and increased apoptosis markers.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate potential risks associated with high doses, including neurotoxicity and cytotoxicity. It is essential to establish safe dosage ranges for therapeutic applications.

Q & A

Q. Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C to slow hydrolysis of the cyano group. Desiccate to prevent hygroscopic degradation .

- Handling : Use inert atmosphere (N₂/Ar) gloveboxes for sensitive reactions. Pre-cool solvents (e.g., dry THF) to minimize thermal decomposition .

- Decontamination : Clean spills with 10% ethanol/water followed by 5% sodium bicarbonate to neutralize acidic residues .

Intermediate: What analytical techniques are most effective for assessing the purity and structural integrity of this compound?

Q. Methodological Answer :

- Purity Analysis :

- Structural Confirmation :

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer :

Discrepancies in toxicity data (e.g., between acute irritation and undefined chronic effects ) require:

- In Vitro Assays : Conduct MTT assays on human keratinocytes (HaCaT) to quantify IC₅₀ for skin irritation .

- In Silico Modeling : Use tools like ProTox-II to predict LD₅₀ and hepatotoxicity, cross-referencing with structural analogs (e.g., 4-benzylpiperidine derivatives) .

- Dose-Response Studies : Administer graded doses (0.1–100 mg/kg) in rodent models, monitoring histopathology and serum biomarkers (ALT, AST) over 28 days .

Advanced: What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

Q. Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 h for HPLC analysis. Degradation products (e.g., hydrolysis to carboxylic acid) indicate pH-dependent instability .

- Thermal Stability : Use DSC/TGA to identify decomposition temperatures. Accelerated aging studies (40–60°C) under controlled humidity (0–75% RH) quantify Arrhenius parameters for shelf-life prediction .

Advanced: How can researchers evaluate the biological activity of this compound against neurological targets?

Q. Methodological Answer :

- Receptor Binding Assays : Screen against sigma-1 or NMDA receptors using radioligand displacement (³H-(+)-Pentazocine for sigma-1, ³H-MK-801 for NMDA). Calculate Ki values via competitive binding curves .

- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s method (absorbance at 412 nm) with donepezil as a positive control .

- Cellular Models : Differentiate SH-SY5Y cells into neurons and measure neurite outgrowth or apoptosis (caspase-3 activation) post-treatment (1–100 µM) .

Intermediate: What strategies mitigate risks of byproduct formation during large-scale synthesis?

Q. Methodological Answer :

- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., cyanide addition) and reduce residence time variability .

- Byproduct Identification : Employ LC-MS to detect impurities (e.g., over-alkylated piperidines) and adjust reagent stoichiometry or catalyst loading (e.g., 0.5 mol% Pd/C for hydrogenation) .

Advanced: How does this compound compare to analogs like 1-Benzyl-4-hydroxypiperidine in terms of reactivity and pharmacological potential?

Q. Methodological Answer :

- Reactivity : The cyano group enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) not feasible with the hydroxyl analog .

- Pharmacokinetics : LogP calculations (cLogP ~1.8 vs. 1.2 for hydroxyl analog) suggest improved blood-brain barrier penetration, validated by PAMPA-BBB assays .

- Toxicity : Cyano derivatives show higher acute toxicity (rodent LD₅₀: 120 mg/kg vs. 250 mg/kg for hydroxyl analog) but greater target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.